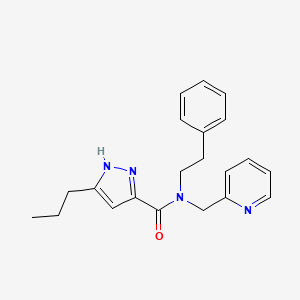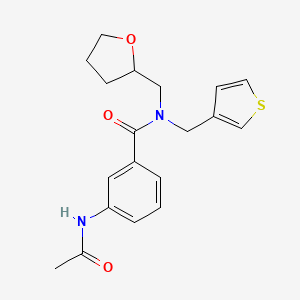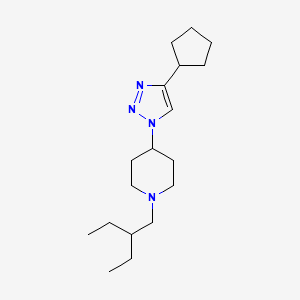
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PPPC, is a novel compound that has gained significant attention in scientific research. It has been found to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to reduce inflammation and oxidative stress. In addition, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to improve glucose metabolism and insulin sensitivity, which may be useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for the development of new drugs. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to have a wide range of biological activities, which makes it useful for studying various diseases. However, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It is a complex compound that requires a high level of expertise to synthesize. In addition, the exact mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood, which makes it difficult to study.
Future Directions
There are several future directions for the study of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide. One direction is to further study the mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide. This will help to understand how N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide works and may lead to the development of more effective drugs. Another direction is to study the efficacy of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide in animal models of various diseases. This will help to determine whether N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a promising candidate for the development of new drugs. Finally, it may be useful to study the safety and toxicity of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, which will help to determine whether N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is safe for use in humans.
Synthesis Methods
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process is complex and requires a high level of expertise. The first step involves the reaction of 2-bromoethylbenzene with sodium hydride to form 2-phenylethyl bromide. This is followed by the reaction of 2-phenylethyl bromide with propylamine to form N-(2-phenylethyl)-3-propylpyridin-2-amine. The final step involves the reaction of N-(2-phenylethyl)-3-propylpyridin-2-amine with 1H-pyrazole-5-carboxylic acid to form N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have anti-diabetic properties and may be useful in the treatment of diabetes.
properties
IUPAC Name |
N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-8-18-15-20(24-23-18)21(26)25(16-19-11-6-7-13-22-19)14-12-17-9-4-3-5-10-17/h3-7,9-11,13,15H,2,8,12,14,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDZERZFKDZZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)

![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)

![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5903600.png)